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Compound of Interest

Compound Name: HDS 029

CAS No.: 881001-19-0

Cat. No.: B1663697 Get Quote

Executive Summary
HDS 029 (CAS 881001-19-0) represents a specialized class of irreversible pan-ErbB inhibitors,

distinguished by its picomolar potency against EGFR, ErbB2, and ErbB4. Unlike first-

generation reversible inhibitors (Gefitinib, Erlotinib) which are prone to resistance via T790M

mutations, and second-generation benchmarks (Neratinib, Afatinib), HDS 029 utilizes a 6-

alkynamide 4-anilinoquinazoline scaffold to achieve superior binding affinity.

This guide provides a rigorous technical comparison of HDS 029 against industry standards

(Lapatinib, Neratinib, Gefitinib), supported by experimental data and validated protocols for

researchers in oncology and signal transduction.

Mechanistic Profiling: The "6-Alkynamide"
Advantage
HDS 029 Mechanism of Action
While some commercial catalogs describe HDS 029 as an "allosteric modulator," structural

analysis classifies it as an ATP-competitive, irreversible inhibitor.

Core Scaffold: 4-anilinoquinazoline (mimics ATP adenine ring).
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Warhead: A 6-alkynamide group.[1][2][3][4][5] This electrophilic moiety forms a covalent bond

with a conserved Cysteine residue (Cys797 in EGFR, Cys805 in ErbB2) within the ATP-

binding pocket.

Kinetics: The covalent bond results in a "slow-off" dissociation rate, effectively silencing the

receptor until new protein is synthesized (turnover-dependent recovery).

Benchmark Mechanisms
Gefitinib/Erlotinib: Reversible, ATP-competitive.[5] Limited by rapid dissociation and low

affinity for mutated (T790M) receptors.

Lapatinib: Reversible, dual EGFR/ErbB2 inhibitor.[6][7] Binds the inactive conformation of the

kinase.

Neratinib: Irreversible, pan-ErbB inhibitor.[1][8] Structurally similar to HDS 029 but typically

exhibits higher IC50 values (lower potency) in cell-free assays.

Visualization: ErbB Signaling & Inhibitor Intervention
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Caption: Schematic of ErbB activation showing the competitive blockade of ATP binding by

HDS 029 (covalent) and Lapatinib (reversible).

Comparative Performance Analysis
The following data aggregates cell-free kinase assay results. HDS 029 demonstrates 10-100x

higher potency against the core ErbB family compared to standard benchmarks.
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Table 1: IC50 Comparison (Cell-Free Kinase Assays)

Inhibitor Mechanism
EGFR
(ErbB1)
IC50

ErbB2
(HER2) IC50

ErbB4
(HER4) IC50

Selectivity
Profile

HDS 029 Irreversible 0.3 nM 1.1 nM 0.5 nM

Pan-ErbB

(High

Potency)

Neratinib Irreversible ~92 nM ~59 nM ~19 nM Pan-ErbB

Lapatinib Reversible ~10.8 nM ~9.2 nM ~367 nM
Dual

EGFR/ErbB2

Gefitinib Reversible 3–10 nM >1000 nM Inactive
EGFR

Selective

Key Insight: HDS 029 is uniquely potent against ErbB4, a target often poorly inhibited by

Lapatinib. This makes HDS 029 an essential tool for researching Neuregulin-driven signaling

pathways where ErbB4 is the primary driver.

Experimental Protocols
Protocol A: Validation of Irreversible Binding (Washout
Assay)
To confirm HDS 029's irreversible mechanism versus Lapatinib's reversibility.

Rationale: Reversible inhibitors lose efficacy after washing cells, allowing signaling recovery.

Irreversible inhibitors sustain suppression.

Cell Line: MDA-MB-453 (High ErbB2/ErbB3) or A431 (High EGFR).

Seeding: Plate

cells/well in 6-well plates; adhere overnight.

Treatment (Pulse):
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Treat cells with 10 nM HDS 029 or 100 nM Lapatinib for 1 hour.

Control: DMSO vehicle.

Washout:

Aspirate medium. Wash 3x with warm PBS (37°C).

Replenish with drug-free complete medium.

Recovery Period: Incubate for 0, 4, and 8 hours post-washout.

Stimulation: Stimulate with 100 ng/mL EGF (for EGFR) or Heregulin (for ErbB2/3) for 15

mins before lysis.

Readout: Western Blot for p-EGFR (Tyr1068) or p-ErbB2 (Tyr1248).

Expected Result: HDS 029 treated cells show sustained inhibition at 8h. Lapatinib treated

cells show restored phosphorylation at 4-8h.

Protocol B: Cellular Autophosphorylation Assay (Self-
Validating)
Objective: Determine cellular IC50.

Serum Starvation: Serum-starve cells (0.1% FBS) for 16–24 hours to reduce basal

phosphorylation noise.

Dose Response: Prepare 10-point serial dilution of HDS 029 (Start 1 µM, 1:3 dilution). Treat

cells for 2 hours.

Induction: Add Ligand (EGF 50 ng/mL) for exactly 10 minutes.

Critical Step: Stop reaction immediately by placing plates on ice and aspirating media.

Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).
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Normalization: Load equal protein (20 µg). Blot for Total EGFR (Loading Control) and p-

EGFR.

Quantification: Calculate ratio of (p-EGFR / Total EGFR) normalized to DMSO control.

Visualizing the Chemical Biology
Understanding the structural difference is vital for experimental design.
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Caption: Logical flow of reversible vs. irreversible inhibition kinetics in experimental washout

scenarios.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663697#benchmark-inhibitors-for-erbb-signaling-vs-
hds-029]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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